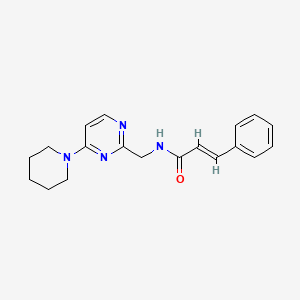

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide, also known as NPC-1161B, is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the pyrimidine family, which is a class of organic compounds that are commonly found in nature and have a wide range of biological activities.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidine derivatives, including N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide , serve as crucial building blocks in drug development. Researchers explore their structural modifications to design novel pharmaceutical agents. These derivatives are present in over twenty classes of drugs, including alkaloids. The piperidine moiety contributes to the bioactivity of many compounds, making it a valuable scaffold for drug design .

Tyrosine Kinase Inhibition

Imatinib, a widely used therapeutic agent for treating leukemia, specifically inhibits tyrosine kinases. While structurally characterized primarily as its piperazin-1-ium salt, imatinib’s core structure contains a piperidine ring. Understanding the pharmacological implications of piperidine-containing compounds like imatinib is essential for targeted cancer therapies .

Anticancer Research

Researchers have explored the anticancer potential of piperidine derivatives. Investigating the biological activity of compounds related to N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide may reveal promising candidates for cancer treatment. These studies involve both synthetic and natural piperidines .

Protein Kinase Inhibitors

The piperidine scaffold plays a role in developing protein kinase inhibitors. For instance, the discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide highlights its potential as a kinase inhibitor. Such compounds are crucial for modulating cellular signaling pathways and treating diseases like cancer .

Bioisosterism and Hepatocellular Carcinoma (HepG2) Inhibition

Researchers have designed and synthesized novel benzamide derivatives, some of which contain a piperidine ring. These compounds exhibit significant inhibitory bioactivity against HepG2 cells. Understanding their structure-activity relationships and bioisosterism provides insights into potential treatments for hepatocellular carcinoma .

Multicomponent Reactions and Synthetic Strategies

Efficient methods for synthesizing substituted piperidines are essential. Researchers explore multicomponent reactions, cyclization, annulation, and amination to access diverse piperidine derivatives. These synthetic strategies contribute to drug discovery and medicinal chemistry .

properties

IUPAC Name |

(E)-3-phenyl-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O/c24-19(10-9-16-7-3-1-4-8-16)21-15-17-20-12-11-18(22-17)23-13-5-2-6-14-23/h1,3-4,7-12H,2,5-6,13-15H2,(H,21,24)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHFZVOXGCPPCB-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methoxy-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2529748.png)

![1-allyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2529751.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide](/img/structure/B2529753.png)

![2-Chloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-4-carboxamide](/img/structure/B2529760.png)

![4-(((2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B2529761.png)

![5-Oxo-5-[4-(4-pentylcyclohexyl)anilino]pentanoic acid](/img/structure/B2529767.png)